

(2-Formyl-4,5-dimethoxyphenyl)boronic acid structure and synthesis

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Compound of Interest

Compound Name: (2-Formyl-4,5-dimethoxyphenyl)boronic acid

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An In-Depth Technical Guide to **(2-Formyl-4,5-dimethoxyphenyl)boronic acid**: Synthesis, Structure, and Applications

Introduction

Arylboronic acids are a cornerstone of modern organic synthesis, prized for their stability, low toxicity, and versatile reactivity.^{[1][2]} Among these, multi-functionalized derivatives serve as powerful building blocks for constructing complex molecular architectures. **(2-Formyl-4,5-dimethoxyphenyl)boronic acid** is a prominent example, distinguished by a unique convergence of reactive sites. Its structure incorporates a boronic acid moiety, a synthetically versatile aldehyde (formyl) group, and electron-donating methoxy substituents on the phenyl ring.

This guide, intended for researchers and drug development professionals, provides an in-depth exploration of **(2-Formyl-4,5-dimethoxyphenyl)boronic acid**. We will delve into its structural and physicochemical properties, provide a detailed, field-proven synthesis protocol, and examine its primary application in palladium-catalyzed cross-coupling reactions, offering insights into the causality behind experimental choices to ensure reproducible and successful outcomes.

Molecular Structure and Physicochemical Properties

(2-Formyl-4,5-dimethoxyphenyl)boronic acid is a white to off-white solid. The strategic placement of the formyl group ortho to the boronic acid can lead to interesting intramolecular interactions and, in some solutions, potential isomerization to a cyclic benzoxaborole-like structure, a phenomenon observed in other 2-formylphenylboronic acids.[1][3] The dimethoxy substitution pattern enhances the electron density of the aromatic ring, influencing its reactivity in cross-coupling reactions.

Table 1: Physicochemical Properties of **(2-Formyl-4,5-dimethoxyphenyl)boronic acid**

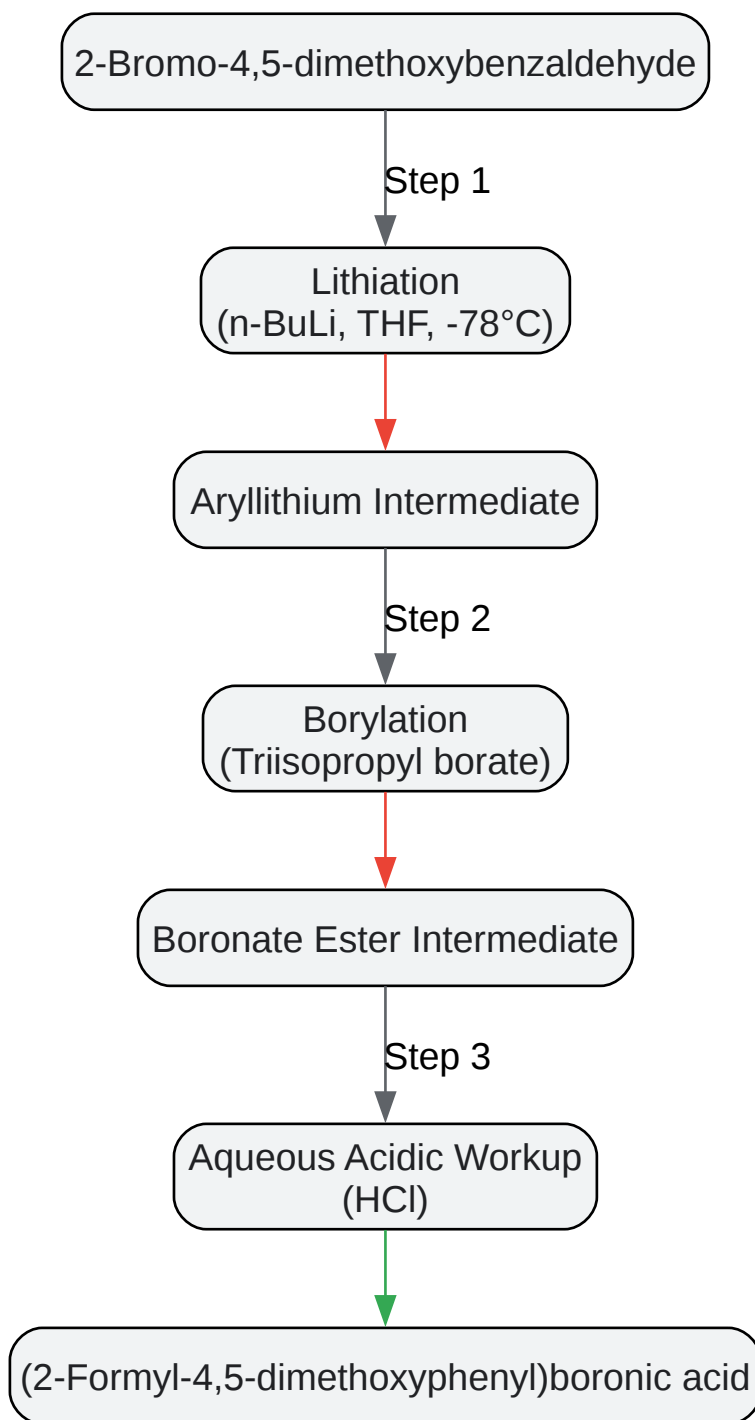
Property	Value	Source
CAS Number	1005346-96-2	[4][5]
Molecular Formula	C ₉ H ₁₁ BO ₅	[4][5]
Molecular Weight	209.99 g/mol	[4][5][6]
Appearance	White to off-white solid	[5]
Melting Point	200-202 °C	[5]
Predicted pKa	8.13 ± 0.53	[5]
Predicted Boiling Point	433.9 ± 55.0 °C	[5]
Predicted Density	1.27 ± 0.1 g/cm ³	[5]
Storage Conditions	Inert atmosphere, 2-8°C	[4][5]

Synthesis of (2-Formyl-4,5-dimethoxyphenyl)boronic acid

The most reliable and common synthesis of arylboronic acids involves a halogen-metal exchange of an appropriate aryl halide, followed by quenching the resulting aryllithium or Grignard reagent with a trialkyl borate. This section details a robust, two-step protocol starting from the commercially available 2-bromo-4,5-dimethoxybenzaldehyde.

Synthetic Workflow Diagram

The overall transformation from the starting aryl bromide to the final boronic acid product is illustrated below.



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Caption: Synthesis workflow for **(2-Formyl-4,5-dimethoxyphenyl)boronic acid**.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Successful execution hinges on the strict exclusion of atmospheric moisture and oxygen, particularly during the lithiation step.

Materials and Reagents:

- 2-Bromo-4,5-dimethoxybenzaldehyde
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
- Triisopropyl borate
- Hydrochloric acid (HCl), 2 M aqueous solution
- Toluene
- Anhydrous Magnesium Sulfate (MgSO_4)
- Schlenk flask and standard glassware, oven-dried
- Inert atmosphere (Argon or Nitrogen)

Step-by-Step Methodology:

- Reaction Setup:
 - Assemble a three-neck round-bottom flask, equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet. Ensure all glassware is thoroughly oven-dried and cooled under an inert atmosphere.
 - To the flask, add 2-bromo-4,5-dimethoxybenzaldehyde (1.0 equiv) and dissolve it in anhydrous THF (approx. 0.2 M concentration).
- Lithiation (Halogen-Metal Exchange):

- Cool the solution to $-78\text{ }^{\circ}\text{C}$ using a dry ice/acetone bath. Maintaining this low temperature is critical to prevent side reactions.
- Slowly add n-butyllithium (1.1 equiv) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above $-70\text{ }^{\circ}\text{C}$.
- Causality: The n-BuLi acts as a strong base to deprotonate the aryl bromide, forming a highly reactive aryllithium intermediate. The low temperature stabilizes this intermediate.
- Stir the resulting mixture at $-78\text{ }^{\circ}\text{C}$ for 1 hour. The reaction progress can be monitored by TLC by quenching a small aliquot with methanol.
- Borylation:
 - While maintaining the temperature at $-78\text{ }^{\circ}\text{C}$, add triisopropyl borate (1.2 equiv) dropwise. This is a highly exothermic addition.
 - Causality: The nucleophilic aryllithium attacks the electrophilic boron atom of the borate ester, forming a lithium boronate complex. Triisopropyl borate is used due to its steric bulk, which helps prevent the formation of over-arylated boron species.
 - After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours).
- Workup and Hydrolysis:
 - Cool the reaction mixture to $0\text{ }^{\circ}\text{C}$ in an ice bath.
 - Slowly quench the reaction by adding 2 M HCl. This step hydrolyzes the boronate ester to the desired boronic acid. The pH should be adjusted to approximately 2.
 - Stir vigorously for 1-2 hours. A precipitate of the crude boronic acid should form.
 - Causality: Acidic conditions are necessary to protonate the boronate ester and release the free boronic acid, which has limited solubility in the aqueous/organic mixture, facilitating its precipitation. A patent for purifying similar formylphenylboronic acids describes dissolving the crude product in an alkaline solution (pH 8-11) to remove insoluble organic impurities before re-precipitating with acid.[\[7\]](#)

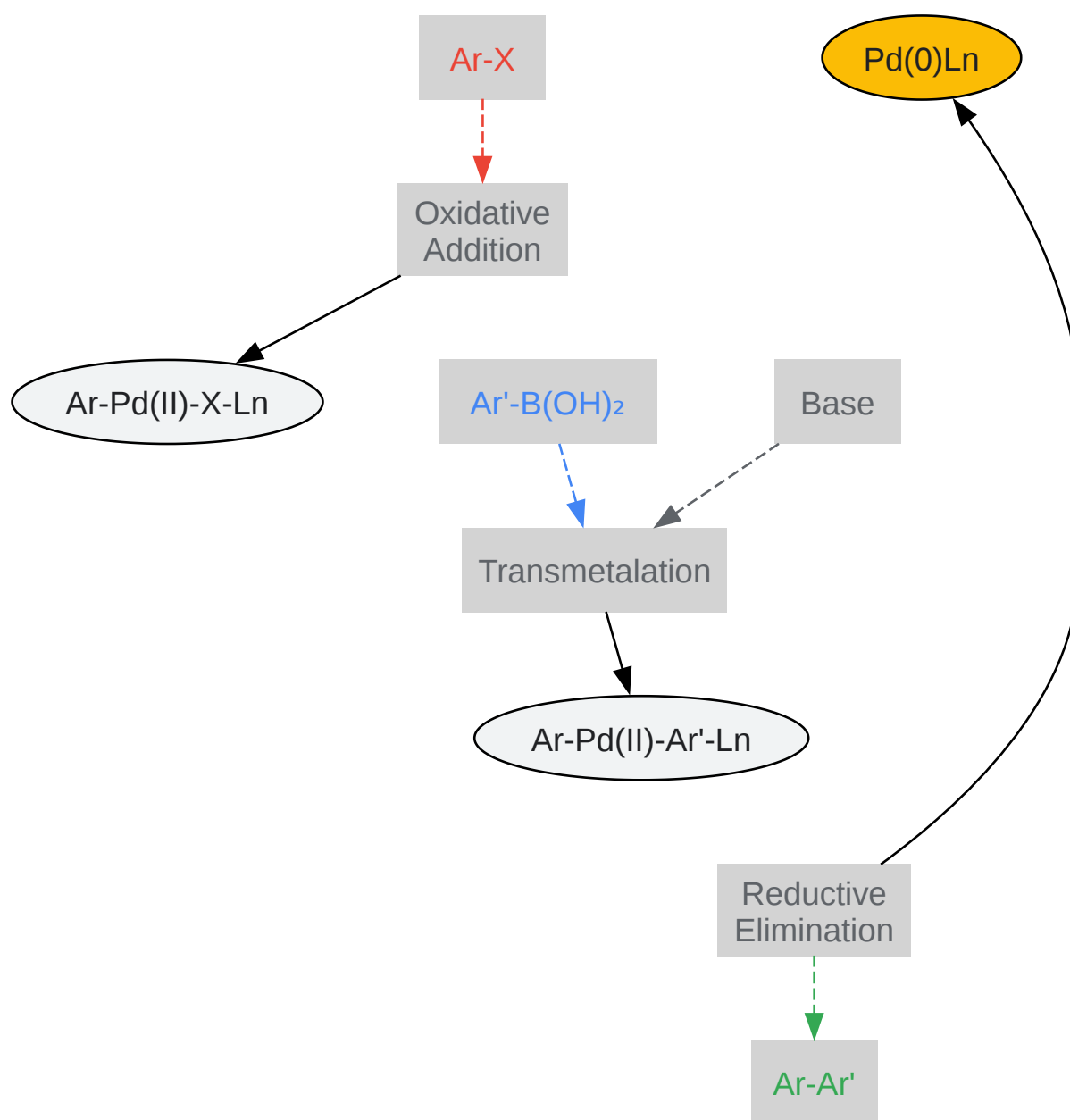
- Purification:
 - Separate the organic layer and extract the aqueous layer twice with toluene or ethyl acetate.
 - Combine the organic layers, wash with brine, dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
 - The crude solid can be further purified by recrystallization from an appropriate solvent system (e.g., water or an ethanol/water mixture) to yield the pure **(2-Formyl-4,5-dimethoxyphenyl)boronic acid**.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of **(2-Formyl-4,5-dimethoxyphenyl)boronic acid** is in the Suzuki-Miyaura cross-coupling reaction.^[8] This palladium-catalyzed reaction forges a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate, a process fundamental to the synthesis of biaryls and other complex organic molecules in drug discovery.^{[8][9]}

Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol for Suzuki-Miyaura Coupling

Key Considerations:

- **Catalyst System:** For electron-rich and potentially hindered substrates, standard catalysts like $\text{Pd}(\text{PPh}_3)_4$ may be insufficient.^[10] More robust systems using a palladium source (e.g., $\text{Pd}(\text{OAc})_2$) with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often required to overcome activation barriers.^{[10][11][12]}
- **Base and Solvent:** The choice of base (e.g., K_2CO_3 , K_3PO_4) and solvent (e.g., dioxane/water, DME/water) is crucial and often needs to be optimized for each specific substrate pair to ensure solubility and facilitate the transmetalation step.^{[11][12]}
- **Side Reactions:** Protodeboronation, the cleavage of the C-B bond, can be a competing side reaction, especially for electron-rich boronic acids in the presence of base and water.^[10]

Step-by-Step Methodology:

- **Reaction Setup:**
 - In a Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 equiv), **(2-Formyl-4,5-dimethoxyphenyl)boronic acid** (1.2-1.5 equiv), and the base (e.g., K_2CO_3 , 2.0-3.0 equiv).
 - Add the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%) or a combination of a palladium precursor and ligand (e.g., $\text{Pd}(\text{OAc})_2$ and SPhos).
- **Solvent Addition and Degassing:**
 - Add a degassed solvent mixture, such as dioxane and water (e.g., 4:1 ratio). Degassing is performed by bubbling argon or nitrogen through the solvent for 20-30 minutes.
 - **Causality:** Removing dissolved oxygen is critical as it can oxidize and deactivate the $\text{Pd}(0)$ catalyst.
- **Reaction Execution:**
 - Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-100 °C).

- Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
- Workup and Purification:
 - Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
 - Wash the mixture with water and then brine to remove the base and other inorganic salts.
 - Dry the organic layer over anhydrous Na_2SO_4 or MgSO_4 , filter, and concentrate in vacuo.
 - Purify the crude product by column chromatography on silica gel to isolate the desired biaryl compound.

Conclusion

(2-Formyl-4,5-dimethoxyphenyl)boronic acid stands out as a highly valuable and versatile intermediate in organic synthesis. Its trifunctional nature—a reactive boronic acid for C-C bond formation, a formyl group for subsequent derivatization, and electron-donating methoxy groups—provides a powerful platform for the efficient synthesis of complex molecules. A thorough understanding of its synthesis and reactivity, particularly in the context of the Suzuki-Miyaura coupling, empowers researchers in medicinal chemistry and materials science to leverage its full potential in the development of novel compounds and therapeutics.

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